molecular formula C27H24N4O5 B1436744 Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 1403474-70-3

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No. B1436744
M. Wt: 484.5 g/mol
InChI Key: OWLFNOWZZXCCNU-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate has been studied to understand their molecular conformations and interactions. For instance, Zhengyi Li et al. (2015) analyzed azilsartan methyl ester ethyl acetate hemisolvate, which is closely related to the compound , revealing insights into its molecular structure and hydrogen bonding patterns (Zhengyi Li et al., 2015).

Corrosion Inhibition

Research by P. Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, which share structural similarities with the compound . These derivatives demonstrated significant corrosion inhibition for mild steel in sulphuric acid, suggesting potential applications in material protection (P. Ammal et al., 2018).

Synthesis and Pharmaceutical Potential

A study by F. Bassyouni et al. (2012) synthesized and evaluated the antimicrobial and antioxidant activities of benzimidazole and 1,3,4-oxadiazole derivatives. These compounds showed significant activity against various bacterial strains and demonstrated strong antioxidant properties, suggesting potential pharmaceutical applications (F. Bassyouni et al., 2012).

Antimicrobial Agents

In 2016, N. Shruthi et al. designed novel benzimidazole–oxadiazole hybrid molecules, showing promising antimicrobial activities. This research highlights the potential of combining benzimidazole and oxadiazole structures, similar to the compound , for developing new antimicrobial agents (N. Shruthi et al., 2016).

properties

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5/c1-3-34-25(32)21-10-7-11-22-23(21)31(26(28-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-29-27(33)36-30-24/h5-15H,3-4,16H2,1-2H3,(H,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLFNOWZZXCCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 3
Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 4
Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Citations

For This Compound
1
Citations
X Chen, X Yang, F Mao, J Wei, Y Xu, B Li, J Zhu… - European Journal of …, 2021 - Elsevier
Ubiquitin-like protein neddylation is overactivated in various human cancers and correlates with disease progression, and targeting this pathway represents a valuable therapeutic …
Number of citations: 11 www.sciencedirect.com

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